2-Ethylheptane-1,4-diol
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Overview
Description
2-Ethylheptane-1,4-diol is an organic compound with the molecular formula C9H20O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylheptane-1,4-diol can be synthesized through the hydrogenation of 2-ethylheptan-4-olide. This process involves the use of molecular hydrogen in the presence of a palladium catalyst. The reaction is typically carried out at a temperature range of 30-50°C and a hydrogen pressure of 2 atm .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of lactones. The process is optimized to achieve high yields and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Ethylheptane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include osmium tetroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
2-Ethylheptane-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethylheptane-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the compound can undergo oxidation and reduction reactions, altering its chemical properties and interactions .
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexane-1,3-diol: Another diol with similar reactivity but different structural properties.
2-Methylpentane-2,4-diol: Shares similar functional groups but has a different carbon backbone.
Uniqueness
2-Ethylheptane-1,4-diol is unique due to its specific carbon chain length and the position of its hydroxyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and industry .
Properties
Molecular Formula |
C9H20O2 |
---|---|
Molecular Weight |
160.25 g/mol |
IUPAC Name |
2-ethylheptane-1,4-diol |
InChI |
InChI=1S/C9H20O2/c1-3-5-9(11)6-8(4-2)7-10/h8-11H,3-7H2,1-2H3 |
InChI Key |
UBABJUZFZUFNHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(CC)CO)O |
Origin of Product |
United States |
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